2,3-o-Isopropylidene-2-C-methyl-D-ribonic-gamma-lactone
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Overview
Description
2,3-o-Isopropylidene-2-C-methyl-D-ribonic-gamma-lactone: is a chemical compound with the molecular formula C9H14O5 . It is a derivative of D-ribonic acid and is characterized by the presence of an isopropylidene group and a gamma-lactone ring. This compound is notable for its applications in organic synthesis and its role as an intermediate in the preparation of various biochemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-o-Isopropylidene-2-C-methyl-D-ribonic-gamma-lactone typically begins with 2,3-o-Isopropylidene-D-ribose . The key step involves the formation of the gamma-lactone ring through an intramolecular esterification reaction. This reaction is usually catalyzed by an acid, such as p-toluenesulfonic acid , under controlled conditions to ensure the formation of the desired lactone .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization, to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3-o-Isopropylidene-2-C-methyl-D-ribonic-gamma-lactone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as hydroxyl or alkoxy groups are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like or can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
2,3-o-Isopropylidene-2-C-methyl-D-ribonic-gamma-lactone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-o-Isopropylidene-2-C-methyl-D-ribonic-gamma-lactone involves its ability to act as an intermediate in various biochemical pathways. The compound’s isopropylidene group and gamma-lactone ring enable it to participate in a range of chemical reactions, facilitating the synthesis of more complex molecules. Its molecular targets and pathways are primarily related to its role in the synthesis of nucleosides and analogs, which are essential for antiviral activity.
Comparison with Similar Compounds
- 2,3-o-Isopropylidene-D-ribonic-gamma-lactone
- 5,6-o-Isopropylidene-L-gulonic acid gamma-lactone
- D-(+)-Ribonic gamma-lactone
- D-Gulonic acid gamma-lactone
- D-(+)-Glucuronic acid gamma-lactone
Uniqueness: 2,3-o-Isopropylidene-2-C-methyl-D-ribonic-gamma-lactone is unique due to the presence of the 2-C-methyl group, which distinguishes it from other similar compounds. This structural feature imparts specific chemical properties and reactivity, making it particularly valuable in the synthesis of certain biochemical compounds and pharmaceuticals.
Properties
IUPAC Name |
6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-8(2)13-6-5(4-10)12-7(11)9(6,3)14-8/h5-6,10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTORQZQZELCRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2(O1)C)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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